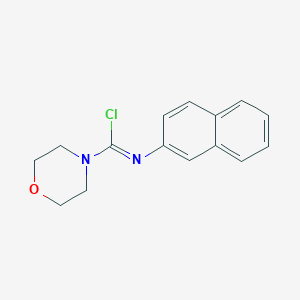
sodium;oct-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;oct-1-yne is an organosodium compound that features a sodium ion bonded to an oct-1-yne moleculeIt is characterized by a carbon-carbon triple bond at the first carbon atom in the chain, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Sodium;oct-1-yne can be synthesized through the alkylation of acetylide anions. The process involves the deprotonation of oct-1-yne using a strong base such as sodium amide (NaNH2) to form the sodium acetylide. This reaction typically occurs in liquid ammonia or ether as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
Sodium;oct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The acetylide anion can act as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The triple bond in oct-1-yne can be reduced to form alkenes or alkanes.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Amide (NaNH2): Used for deprotonation to form the acetylide anion.
Alkyl Halides: React with the acetylide anion in substitution reactions.
Hydrogen Halides and Halogens: Used in addition reactions to the triple bond.
Major Products Formed
Substituted Alkynes: Formed through nucleophilic substitution reactions.
Alkenes and Alkanes: Formed through reduction reactions.
Halogenated Compounds: Formed through addition reactions.
科学研究应用
Sodium;oct-1-yne is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Catalysis: Used in catalytic processes to facilitate various chemical transformations.
作用机制
The mechanism of action of sodium;oct-1-yne primarily involves the formation of the acetylide anion, which acts as a strong nucleophile. The anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high reactivity of the acetylide anion is due to the presence of a negative charge on the carbon atom, making it highly nucleophilic .
相似化合物的比较
Similar Compounds
1-Hexyne (C6H10): A shorter-chain alkyne with similar reactivity but different physical properties.
1-Decyne (C10H18): A longer-chain alkyne with similar chemical behavior but higher boiling point.
1-Butyne (C4H6): A smaller alkyne with similar nucleophilic properties but lower molecular weight.
Uniqueness
Sodium;oct-1-yne is unique due to its specific chain length, which provides a balance between reactivity and physical properties. Its intermediate chain length makes it suitable for a wide range of applications in organic synthesis and material science .
属性
CAS 编号 |
71814-16-9 |
|---|---|
分子式 |
C8H13Na |
分子量 |
132.18 g/mol |
IUPAC 名称 |
sodium;oct-1-yne |
InChI |
InChI=1S/C8H13.Na/c1-3-5-7-8-6-4-2;/h3,5-8H2,1H3;/q-1;+1 |
InChI 键 |
FVSBLQDNWQLQBN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC#[C-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


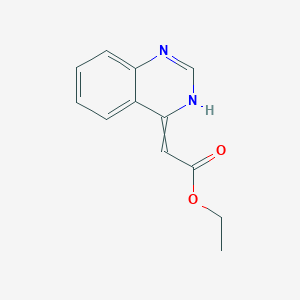
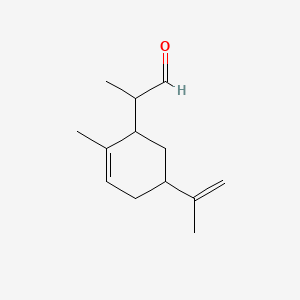
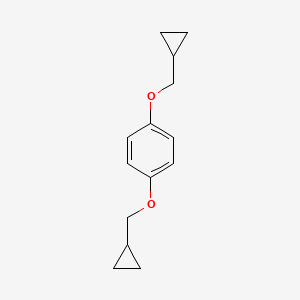
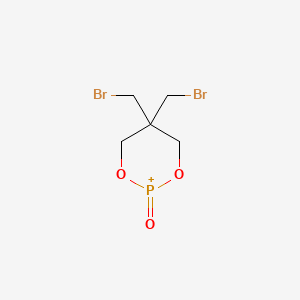
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

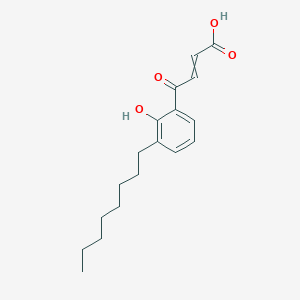

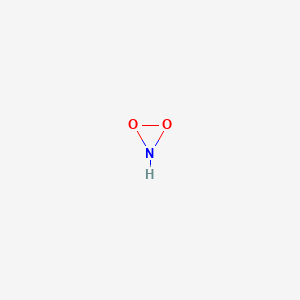
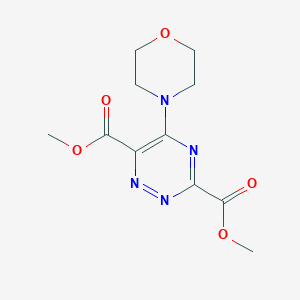
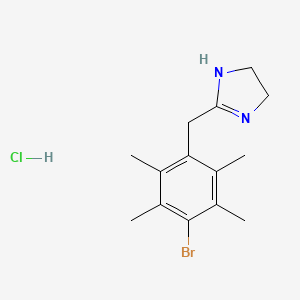
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

